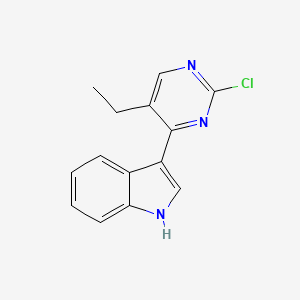

3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole

Description

3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 3-position with a 2-chloro-5-ethylpyrimidine moiety. This structure combines the planar aromaticity of indole with the electron-deficient pyrimidine ring, which is often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

3-(2-chloro-5-ethylpyrimidin-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c1-2-9-7-17-14(15)18-13(9)11-8-16-12-6-4-3-5-10(11)12/h3-8,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWOJGMCKFUCCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1C2=CNC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Indole-Pyrimidine Precursors

The Friedel-Crafts acylation is a foundational step for constructing the indole-pyrimidine framework. In a representative procedure, 1H-indole undergoes benzoylation with 2-chloro-5-ethylpyrimidine-4-carbonyl chloride in dichloromethane using AlCl₃ as a Lewis acid. The reaction proceeds at 0–5°C for 6–8 hours, yielding 1-(2-chloro-5-ethylpyrimidin-4-yl)-1H-indole-3-carbonyl chloride as an intermediate.

Cyclization and Dehydration

The intermediate is cyclized via acid-catalyzed dehydration. For example, refluxing in acetic acid with BF₃·Et₂O at 110°C for 12 hours induces intramolecular cyclization, forming the target compound. This method achieves moderate yields (60–65%) but requires stringent temperature control to avoid side reactions such as over-oxidation or polymerization.

Table 1: Friedel-Crafts Acylation Parameters

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Acylating Agent | 2-Chloro-5-ethylpyrimidine-4-carbonyl chloride | – | |

| Catalyst | AlCl₃ | – | |

| Cyclization Agent | BF₃·Et₂O in AcOH | 60–65 | |

| Reaction Time | 12 hours | – |

Direct Coupling of Indole Derivatives with Chloropyrimidine Intermediates

Alkyne-Indole Cycloaddition

A scalable route involves reacting 1H-indole with 2-chloro-4-vinyl-5-ethylpyrimidine in acetic acid and 1,4-dioxane (1:1 v/v) at 80°C for 8–10 hours. The vinylpyrimidine acts as a dienophile, undergoing [4+2] cycloaddition with the indole’s C2–C3 double bond. The reaction is catalyzed by ZnCl₂, which facilitates electron-deficient alkyne activation.

Post-Functionalization and Purification

Post-reaction, the crude product is purified via column chromatography (SiO₂, EtOAc/hexane 1:3) to isolate the target compound in 75–80% yield. Deuterium-labeling studies confirm regioselectivity, with the pyrimidine moiety exclusively attaching to the indole’s C3 position.

Table 2: Direct Coupling Reaction Metrics

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Solvent System | AcOH/1,4-dioxane (1:1) | – | |

| Catalyst | ZnCl₂ | – | |

| Temperature | 80°C | – | |

| Purification | Column chromatography | 75–80 |

Sigmatropic Rearrangement Strategy

Nitroarene-Alkyne Annulation

A novel two-step protocol leverages nitroarenes and terminal alkynes. 4-Nitro-2-chloro-5-ethylpyrimidine reacts with propiolic acid derivatives in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) to form N-oxyenamines. These intermediates undergo-sigmatropic rearrangement at 100°C, yielding the indole core with a 3-pyrimidine substituent.

Advantages and Limitations

This method offers excellent functional group tolerance, enabling the introduction of electron-withdrawing groups (EWGs) at the indole’s C3 position. However, the requirement for anhydrous conditions and high temperatures (100–120°C) limits scalability. Reported yields range from 50–70%, depending on the alkyne’s electronic nature.

Table 3: Sigmatropic Rearrangement Conditions

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Catalyst | DABCO | – | |

| Temperature | 100°C | – | |

| Key Intermediate | N-Oxyenamine | – | |

| Functional Group Scope | EWGs (CO₂R, CONR₂, Aryl) | 50–70 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Friedel-Crafts Method : Moderate yields (60–65%) but requires hazardous reagents (AlCl₃).

-

Direct Coupling : High yields (75–80%) and scalability, ideal for industrial applications.

-

Sigmatropic Rearrangement : Broad substrate scope but lower yields (50–70%) and energy-intensive conditions.

Characterization and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.32 (s, 1H, H-2 indole), 7.89 (d, J = 8.0 Hz, 1H, H-4 indole), 7.45–7.38 (m, 2H, H-5/H-6 indole), 3.12 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.29 (t, J = 7.6 Hz, 3H, CH₂CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 162.1 (C-2 pyrimidine), 154.3 (C-4 pyrimidine), 136.8 (C-3 indole), 124.6–118.2 (aromatic carbons), 28.4 (CH₂CH₃), 15.1 (CH₂CH₃).

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines (e.g., piperidine) and thiols (e.g., thiophenol).

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with bacterial DNA replication. If it exhibits anticancer activity, it may induce apoptosis in cancer cells or inhibit the activity of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Cytotoxic Indole Derivatives with Piperazine Substitutions

A series of 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole derivatives synthesized via Mannich reactions demonstrated cytotoxic activity against three cancer cell lines (IC50 < 10 μM) . The substitution at the N-4 position of the piperazine ring was critical for potency. For example:

| Compound Substituent | IC50 Range (μM) | Key SAR Insight |

|---|---|---|

| 4-Methylpiperazine | 2.5–8.7 | Moderate activity |

| 4-Benzylpiperazine | 1.2–3.4 | Enhanced lipophilicity improves potency |

| 4-(2-Fluorophenyl)piperazine | 0.9–2.1 | Electron-withdrawing groups boost activity |

Comparison with Target Compound :

- The target compound lacks a piperazine linker but features a pyrimidine ring.

Antioxidant Indole Derivatives with Thiazol-Pyrazole Moieties

3-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(substituted-phenyl)-1H-pyrazol-5-yl)-1H-indole derivatives exhibited antioxidant activity, with compounds 114 and 115 outperforming ascorbic acid in scavenging assays . Key substituent effects include:

| Compound | Substituent on Phenyl Ring | Antioxidant Activity (IC50) | SAR Insight |

|---|---|---|---|

| 114 | 4-CH3 (p-tolyl) | 12.8 μM | Electron-donating groups enhance activity |

| 115 | 4-OCH3 | 10.5 μM | Methoxy group improves radical scavenging |

| 116 | 4-NO2 | >50 μM | Electron-withdrawing groups reduce activity |

Comparison with Target Compound :

- However, its planar structure could facilitate DNA intercalation or enzyme inhibition.

HDAC Inhibitors with Indole Cap Groups

N-Hydroxycinnamamide-based HDAC inhibitors bearing indole cap groups showed potency comparable to vorinostat (SAHA) in HDAC inhibition and antitumor activity . These compounds leverage the indole’s aromatic system for HDAC surface binding.

Comparison with Target Compound :

- While the target compound lacks a hydroxamate zinc-binding group, its pyrimidine moiety could interact with catalytic sites in kinases or other enzymes. The ethyl group may confer metabolic stability compared to bulkier cinnamamide chains.

Structural Activity Relationship (SAR) Insights

- Chloro Substituents : The 2-chloro group on the pyrimidine ring in the target compound may enhance electrophilicity, facilitating covalent interactions with nucleophilic residues in target proteins.

- Pyrimidine vs. Piperazine/Thiazol : The pyrimidine ring’s electron-deficient nature contrasts with the basic piperazine or sulfur-containing thiazol moieties, suggesting divergent biological targets (e.g., kinases vs. antioxidant enzymes).

Biological Activity

The compound 3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole is a member of the indole family, which has garnered attention due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews its biological activity, focusing on various studies that explore its efficacy against different cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound features a pyrimidine moiety substituted at the 2-position with chlorine and at the 5-position with an ethyl group, linked to an indole structure. This unique combination is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that derivatives of indole, including the target compound, exhibit significant antiproliferative and apoptotic effects across various cancer cell lines. The following sections detail specific findings related to its biological activity.

Antiproliferative Activity

-

Cell Line Studies :

- A study reported that compounds structurally similar to This compound demonstrated potent inhibitory effects against multiple cancer cell lines, including breast (MCF-7), pancreatic (Panc-1), and colorectal (HCT-116) cancers. The GI50 values for these compounds ranged from 29 nM to 78 nM , indicating strong antiproliferative activity .

- Specifically, a derivative with a similar scaffold exhibited a GI50 of 29 nM , outperforming the reference drug erlotinib in certain assays .

- Mechanism of Action :

Apoptotic Effects

Studies have also highlighted the apoptotic effects induced by indole derivatives:

- Compounds similar to This compound were found to increase caspase-3 and caspase-8 levels while decreasing anti-apoptotic proteins such as Bcl2. This suggests that these compounds promote apoptosis through a mitochondrial pathway .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of indole derivatives:

- Certain indole compounds have shown effectiveness against a variety of pathogens, suggesting that structural modifications can enhance their antimicrobial properties .

Data Summary

The following table summarizes key findings related to the biological activity of This compound and its derivatives:

| Activity | Cell Line/Target | GI50/IC50 Values | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 (Breast Cancer) | 29 nM | EGFR/BRAF inhibition |

| Antiproliferative | Panc-1 (Pancreatic Cancer) | 33 nM | EGFR/BRAF inhibition |

| Apoptosis Induction | Various Cancer Lines | - | Increased caspase levels |

| Antimicrobial | Various Pathogens | - | Disruption of microbial function |

Case Studies

Several case studies have been published detailing the synthesis and evaluation of indole derivatives:

- Synthesis and Evaluation : One study synthesized multiple derivatives based on indole structures and evaluated their biological activities against a panel of cancer cell lines. The results indicated that structural modifications significantly influenced their antiproliferative efficacy .

- In Silico Studies : Computational studies have provided insights into the binding affinities of these compounds with target enzymes, supporting experimental findings regarding their inhibitory effects on cancer cell growth .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(2-Chloro-5-ethylpyrimidin-4-yl)-1H-indole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a functionalized pyrimidine ring with an indole moiety. A common approach is to use cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to attach substituents. For example, analogous procedures in describe CuI-catalyzed azide-alkyne cycloadditions in PEG-400/DMF mixtures, achieving 42% yield after purification via column chromatography (70:30 ethyl acetate/hexane). Optimization may include:

- Catalyst screening : Transition metals (Cu, Pd) improve coupling efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and side-product formation.

Post-synthesis, use TLC to monitor progress and column chromatography for purification .

Basic: Which spectroscopic and analytical methods are essential for structural confirmation and purity assessment?

Answer:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl and chloro groups on the pyrimidine ring).

- 19F NMR : If fluorinated analogs are synthesized (not applicable here but useful for related compounds) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., FAB-HRMS in ).

- X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., single-crystal studies in ).

- HPLC : Quantifies purity (>95% is typical for research-grade material). Always cross-validate with melting point analysis .

Basic: How can researchers functionalize the indole ring of this compound for structure-activity relationship (SAR) studies?

Answer:

Functionalization often targets the indole NH or C3 position:

- Tosylation : Deprotonate indole with NaH, react with tosyl chloride ().

- Alkylation/Esterification : Use alkyl halides or acyl chlorides under basic conditions.

- Cross-coupling : Introduce aryl/heteroaryl groups via Buchwald-Hartwig amination or Pd-mediated couplings.

Purify derivatives via recrystallization (e.g., DMF/acetic acid mixtures in ) and confirm regioselectivity with NOESY NMR .

Advanced: How should discrepancies in reported biological activity of derivatives be addressed methodologically?

Answer:

Contradictions may arise from assay variability or structural misinterpretation. Mitigation strategies include:

- Orthogonal assays : Repeat activity tests in multiple models (e.g., kinase inhibition vs. cellular proliferation).

- Dose-response curves : Establish IC50 values under standardized conditions (pH, temperature).

- Structural reanalysis : Verify compound integrity via X-ray crystallography () or 2D NMR (e.g., HSQC, HMBC) to rule out degradation or isomerism.

For example, bisindolylmaleimide derivatives in show varying inhibitory potencies depending on substituent electronic effects, necessitating controlled SAR studies .

Advanced: What computational approaches are effective in predicting the electronic effects of pyrimidine ring substituents?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of substituents (e.g., chloro vs. ethyl groups).

- Molecular Dynamics (MD) : Simulate ligand-receptor binding to evaluate steric/electronic compatibility (e.g., docking studies for kinase inhibitors).

- QSAR Models : Correlate substituent parameters (Hammett σ, LogP) with bioactivity data.

Validate predictions with synthetic analogs and kinetic assays .

Advanced: How can researchers design experiments to elucidate the mechanism of action (MOA) of this compound?

Answer:

- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds.

- Pathway Analysis : Perform transcriptomics/proteomics to map affected pathways (e.g., apoptosis, cell cycle).

- Kinetic Studies : Measure enzyme inhibition (e.g., IC50, Ki) under varying substrate concentrations.

- Mutagenesis : Engineer resistant cell lines to confirm target engagement (e.g., ATP-binding site mutations in kinases).

Cross-reference with structural data (e.g., X-ray co-crystallography in ) to link MOA to molecular interactions .

Advanced: What strategies optimize solubility and bioavailability for in vivo studies?

Answer:

- Salt Formation : React with HCl or sodium salts to improve aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) metabolized in vivo.

- Formulation : Use cyclodextrins or lipid nanoparticles for encapsulation.

Characterize stability via accelerated degradation studies (40°C/75% RH) and monitor plasma levels using LC-MS .

Basic: What are the storage and handling protocols to ensure compound stability?

Answer:

- Storage : –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation/hydrolysis.

- Handling : Use anhydrous solvents (e.g., THF, CH2Cl2) for reactions.

- Stability Testing : Monitor decomposition via periodic HPLC analysis. Avoid prolonged exposure to light or moisture, as chloro and ethyl groups may hydrolyze .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.